molecular formula C19H15ClN2O3 B12025491 2-((4-Chlorobenzyl)oxy)-N'-(furan-2-ylmethylene)benzohydrazide CAS No. 347418-82-0

2-((4-Chlorobenzyl)oxy)-N'-(furan-2-ylmethylene)benzohydrazide

Cat. No.: B12025491
CAS No.: 347418-82-0
M. Wt: 354.8 g/mol
InChI Key: KVJSAXJXSKSYBA-CIAFOILYSA-N
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Description

2-((4-Chlorobenzyl)oxy)-N’-(furan-2-ylmethylene)benzohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzohydrazide core with a 4-chlorobenzyl group and a furan-2-ylmethylene moiety, making it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorobenzyl)oxy)-N’-(furan-2-ylmethylene)benzohydrazide typically involves the reaction of 4-chlorobenzyl chloride with benzohydrazide in the presence of a base to form the intermediate 4-chlorobenzyl benzohydrazide. This intermediate is then reacted with furan-2-carbaldehyde under reflux conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorobenzyl)oxy)-N’-(furan-2-ylmethylene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl and furan moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((4-Chlorobenzyl)oxy)-N’-(furan-2-ylmethylene)benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action of 2-((4-Chlorobenzyl)oxy)-N’-(furan-2-ylmethylene)benzohydrazide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chlorobenzyl)oxy)-N’-(furan-2-ylmethylene)thiazolidin-4-one
  • 4-Chlorobenzylidene-2-furan-2-ylhydrazine
  • 4-Chlorobenzylidene-2-furan-2-ylhydrazone

Uniqueness

2-((4-Chlorobenzyl)oxy)-N’-(furan-2-ylmethylene)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

CAS No.

347418-82-0

Molecular Formula

C19H15ClN2O3

Molecular Weight

354.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)methoxy]-N-[(E)-furan-2-ylmethylideneamino]benzamide

InChI

InChI=1S/C19H15ClN2O3/c20-15-9-7-14(8-10-15)13-25-18-6-2-1-5-17(18)19(23)22-21-12-16-4-3-11-24-16/h1-12H,13H2,(H,22,23)/b21-12+

InChI Key

KVJSAXJXSKSYBA-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=CO2)OCC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CO2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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